![molecular formula C8H13N3O2 B11194744 5-(Methoxymethyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole](/img/structure/B11194744.png)
5-(Methoxymethyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole
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Overview
Description
5-(Methoxymethyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of functional groups, including an oxadiazole ring, a methoxymethyl group, and a pyrrolidinyl substituent. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a methoxymethyl-substituted hydrazine with a nitrile oxide intermediate, leading to the formation of the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be guided by considerations of cost, availability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxymethyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield methoxyacetic acid, while reduction of the oxadiazole ring can produce various reduced heterocycles.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of 1,2,4-oxadiazoles can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Properties
The compound is also being investigated for its potential as a selective cyclooxygenase-2 (COX-2) inhibitor. COX-2 inhibitors are crucial in managing inflammation with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . The modification of oxadiazole derivatives has shown promising results in reducing inflammatory markers in vitro.
Anticancer Activity
Recent studies have explored the anticancer potential of oxadiazole derivatives against various cancer cell lines. The incorporation of the oxadiazole ring has been linked to enhanced cytotoxicity against leukemia and solid tumors . In vitro assays have shown that these compounds can induce apoptosis in cancer cells, making them candidates for further development as chemotherapeutic agents.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of oxadiazole derivatives revealed that compounds similar to 5-(methoxymethyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole exhibited strong antibacterial activity when tested against clinical isolates of E. coli and S. aureus. The disc diffusion method demonstrated zones of inhibition significantly larger than those observed with standard antibiotics .
Case Study 2: COX-2 Inhibition
In a comparative study involving several oxadiazole derivatives, it was found that modifications leading to increased lipophilicity improved selectivity towards COX-2 over COX-1, suggesting a favorable safety profile for chronic use . The study utilized both in vitro assays and molecular docking simulations to predict binding affinities.
Mechanism of Action
The mechanism of action of 5-(Methoxymethyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The methoxymethyl and pyrrolidinyl groups can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-3-yl)ethan-1-ol hydrochloride: A compound with a similar pyrrolidinyl group but different functional groups.
2-[(3S)-1-(Cyclohexylmethyl)-3-pyrrolidinyl]-5-(1-methyl-1H-imidazol-5-yl)-1,3,4-oxadiazole: Another oxadiazole derivative with different substituents.
Uniqueness
5-(Methoxymethyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxymethyl group provides additional reactivity, while the pyrrolidinyl group enhances its potential as a bioactive compound.
Biological Activity
5-(Methoxymethyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound with significant potential in medicinal chemistry. This compound belongs to the oxadiazole class, which has been widely studied for various biological activities including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to explore the biological activity of this specific compound, supported by relevant research findings and data.
The compound's chemical structure and properties are essential for understanding its biological activity. The following table summarizes the key characteristics:
Property | Value |
---|---|
Molecular Weight | 219.67 g/mol |
Molecular Formula | C8H13N3O2 |
CAS Number | 1623084-28-5 |
LogP | 0.2074 |
Polar Surface Area | 52.455 Ų |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Research has shown that oxadiazole derivatives exhibit notable antimicrobial properties. A study highlighted that compounds containing the oxadiazole ring demonstrated activity against various bacterial strains, including Mycobacterium tuberculosis . Specifically, derivatives similar to this compound have been tested for their efficacy against resistant strains of bacteria.
Case Study: Antitubercular Activity
Dhumal et al. (2016) investigated a series of oxadiazole derivatives for their antitubercular activity against Mycobacterium bovis BCG. The study employed molecular docking studies to assess binding affinities to critical enzymes involved in mycolic acid biosynthesis, a target for tuberculosis treatment . This suggests that compounds like this compound could potentially disrupt bacterial cell wall synthesis.
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively researched. Recent studies indicate that these compounds can inhibit the proliferation of various cancer cell lines. For instance, a review summarized findings where several oxadiazole derivatives showed IC50 values in the micromolar range against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines .
Table: Anticancer Activity of Related Compounds
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
Compound A (similar structure) | PC-3 | 0.67 |
Compound B (similar structure) | HCT-116 | 0.80 |
Compound C (similar structure) | ACHN | 0.87 |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes crucial for cancer cell proliferation and survival.
- Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells through various pathways .
- Antimicrobial Mechanisms : The disruption of bacterial cell wall synthesis via inhibition of fatty acid biosynthesis is a proposed mechanism for its antimicrobial effects .
Properties
Molecular Formula |
C8H13N3O2 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
5-(methoxymethyl)-3-pyrrolidin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H13N3O2/c1-12-5-7-10-8(11-13-7)6-2-3-9-4-6/h6,9H,2-5H2,1H3 |
InChI Key |
JKDBFEXELBJXGJ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC(=NO1)C2CCNC2 |
Origin of Product |
United States |
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